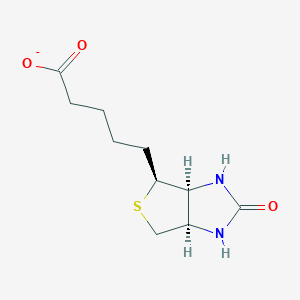

Biotinate

描述

Structure

3D Structure

属性

分子式 |

C10H15N2O3S- |

|---|---|

分子量 |

243.31 g/mol |

IUPAC 名称 |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/p-1/t6-,7-,9-/m0/s1 |

InChI 键 |

YBJHBAHKTGYVGT-ZKWXMUAHSA-M |

SMILES |

C1C2C(C(S1)CCCCC(=O)[O-])NC(=O)N2 |

手性 SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)[O-])NC(=O)N2 |

规范 SMILES |

C1C2C(C(S1)CCCCC(=O)[O-])NC(=O)N2 |

产品来源 |

United States |

Foundational & Exploratory

The Core Principles of Biotin-Streptavidin Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin (Vitamin H) and the protein streptavidin is one of the most powerful and widely utilized tools in modern biotechnology and drug development. Its remarkable specificity and extraordinary affinity form the basis of numerous applications, from immunoassays and protein purification to targeted drug delivery and nanotechnology. This technical guide delves into the fundamental principles governing this robust non-covalent interaction, providing quantitative data, detailed experimental methodologies, and visual representations of its application.

The Foundation of an Ultra-High Affinity Interaction

The biotin-streptavidin complex exhibits one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the femtomolar to picomolar range (10-14 to 10-15 M).[1] This near-irreversible binding is the result of a combination of structural and chemical factors that create a highly complementary and stable interface between the small biotin molecule and the streptavidin protein.

Structural Basis:

Streptavidin is a tetrameric protein, composed of four identical subunits, each capable of binding one molecule of biotin.[1] The biotin-binding pocket is a deep cleft within each subunit. The remarkable affinity arises from a combination of factors:

-

Extensive Hydrogen Bonding: A network of hydrogen bonds forms between the ureido ring of biotin and several amino acid residues within the binding pocket of streptavidin.

-

Van der Waals Interactions: The aliphatic side chain of biotin fits snugly into a hydrophobic pocket, maximizing favorable van der Waals forces.

-

Loop Conformation: A flexible loop (residues 45-53) on the surface of each streptavidin subunit undergoes a conformational change upon biotin binding, moving to cover the entrance of the binding pocket and effectively "locking" the biotin molecule in place. This "lid" contributes significantly to the extremely slow dissociation rate of the complex.

Thermodynamics of the Interaction:

The binding of biotin to streptavidin is an enthalpically driven process, characterized by a significant release of heat (a favorable negative enthalpy change, ΔH). This is coupled with a small, unfavorable entropy change (ΔS). The large negative enthalpy change is a hallmark of the strong, specific interactions formed within the binding pocket.

Quantitative Binding Parameters

The strength and kinetics of the biotin-streptavidin interaction, along with its relatives like avidin and neutravidin, have been extensively characterized. The following table summarizes key quantitative data for these interactions.

| Interacting Pair | Dissociation Constant (Kd) [M] | Association Rate Constant (kon) [M-1s-1] | Dissociation Rate Constant (koff) [s-1] | Molecular Weight (kDa) | Isoelectric Point (pI) | Notes |

| Streptavidin - Biotin | ~10-14 - 10-15 | ~107 | ~10-6 | ~53 (tetramer) | ~5-6 | Low non-specific binding due to lack of glycosylation and near-neutral pI. |

| Avidin - Biotin | ~10-15 | ~107 | ~10-8 | ~66-69 (tetramer) | ~10.5 | Glycosylated, leading to higher non-specific binding. Higher pI can also contribute to non-specific interactions. |

| NeutrAvidin - Biotin | ~10-15 | Not widely reported | Not widely reported | ~60 (tetramer) | ~6.3 | Deglycosylated avidin with a more neutral pI, reducing non-specific binding. |

Key Experimental Protocols

The biotin-streptavidin interaction is a cornerstone of many laboratory techniques. Below are detailed methodologies for some of the most common applications.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It is frequently used to determine the association (kon) and dissociation (koff) rates, as well as the equilibrium dissociation constant (Kd), of the biotin-streptavidin interaction.

Methodology:

-

Sensor Chip Preparation: A streptavidin-coated sensor chip is used. The streptavidin is typically immobilized on the carboxymethylated dextran surface of the chip via amine coupling.

-

Ligand Capture: A solution containing the biotinylated molecule of interest (the ligand) is injected over the sensor surface. The high affinity of the streptavidin for biotin results in the stable capture of the ligand. A reference flow cell, where no biotinylated ligand is captured, is used to subtract non-specific binding and bulk refractive index changes.

-

Analyte Injection: The analyte (the molecule whose interaction with the biotinylated ligand is being studied) is injected at various concentrations over both the ligand-captured and reference flow cells.

-

Association and Dissociation Monitoring: The binding of the analyte to the captured ligand is monitored in real time as an increase in the SPR signal (measured in Resonance Units, RU). After the injection, a buffer flow allows for the monitoring of the dissociation of the analyte from the ligand.

-

Regeneration: A regeneration solution (e.g., a low pH buffer like glycine-HCl) is injected to remove the bound analyte, preparing the surface for the next injection cycle. The strong biotin-streptavidin linkage remains intact during this process.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to various kinetic models (e.g., a 1:1 Langmuir binding model) to determine the kon, koff, and Kd values.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: Prepare a solution of streptavidin (typically in the sample cell) and a solution of biotin (typically in the injection syringe) in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.

-

Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature.

-

Titration: A series of small, precise injections of the biotin solution are made into the streptavidin solution in the sample cell.

-

Heat Measurement: The instrument measures the minute heat changes that occur with each injection. The initial injections result in a large heat change as most of the injected biotin binds to streptavidin. As the streptavidin becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution of the biotin solution.

-

Data Analysis: The raw data (a series of heat-flow peaks) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of biotin to streptavidin. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Immunoprecipitation (IP) using Streptavidin-Coated Beads

IP is used to isolate a specific protein (antigen) from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. The use of a biotinylated antibody and streptavidin-coated beads provides a highly efficient capture method.

Methodology:

-

Cell Lysis: Cells are lysed to release the target protein into a lysate solution.

-

Antibody Incubation: A biotinylated primary antibody specific to the target protein is added to the cell lysate and incubated to allow the formation of the antibody-antigen complex.

-

Bead Incubation: Streptavidin-coated magnetic or agarose beads are added to the lysate. The high affinity of streptavidin for the biotinylated antibody results in the capture of the antibody-antigen complex onto the beads.

-

Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.

-

Elution: The bound protein is eluted from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which denatures the proteins and disrupts the antibody-antigen interaction (but not the biotin-streptavidin interaction). Alternatively, for applications where the native protein is required, elution can be performed using a low pH buffer or a buffer containing a high concentration of free biotin to compete for the binding sites, although the latter is less efficient due to the slow dissociation rate.

-

Analysis: The eluted proteins are typically analyzed by Western blotting or mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA) with Streptavidin-Biotin Signal Amplification

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The biotin-streptavidin system is widely used for signal amplification, which increases the sensitivity of the assay.

Methodology:

-

Coating: A capture antibody specific for the target antigen is immobilized on the surface of a microplate well.

-

Blocking: Any remaining non-specific binding sites on the surface are blocked with a blocking buffer (e.g., a solution of bovine serum albumin).

-

Sample Incubation: The sample containing the antigen is added to the well, and the antigen binds to the capture antibody.

-

Detection Antibody Incubation: A biotinylated detection antibody, which also binds to the antigen at a different epitope than the capture antibody, is added.

-

Streptavidin-Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase, HRP) is added. The streptavidin binds to the biotin on the detection antibody.

-

Substrate Addition: A substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a detectable signal (e.g., a color change).

-

Signal Detection: The signal is measured using a microplate reader. The intensity of the signal is proportional to the amount of antigen present in the sample. The tetrameric nature of streptavidin, with its four biotin binding sites, allows for the binding of multiple enzyme molecules per detection antibody, leading to significant signal amplification.

Visualizing the Principles and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts and experimental workflows described in this guide.

Conclusion

The biotin-streptavidin interaction remains an indispensable tool in the life sciences. Its unparalleled affinity, specificity, and stability provide a versatile platform for a vast array of applications. A thorough understanding of the underlying principles, quantitative parameters, and experimental methodologies is crucial for researchers, scientists, and drug development professionals to effectively harness the power of this remarkable molecular partnership. By leveraging the information and protocols outlined in this guide, users can design and execute robust and sensitive assays, purification schemes, and other innovative applications.

References

The Core Mechanism of Enzymatic Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms underlying enzymatic biotinylation, a highly specific and widely utilized biochemical tool. We will delve into the key enzymes, reaction kinetics, and its application in studying cellular processes. This document also includes detailed experimental protocols and workflows for researchers actively working in this field.

Introduction to Enzymatic Biotinylation

Enzymatic biotinylation is the process of covalently attaching biotin, a small B vitamin, to a specific lysine residue within a protein, catalyzed by a class of enzymes known as Biotin Protein Ligases (BPLs).[1][2][3] This highly specific post-translational modification is essential for the function of several metabolic enzymes.[2] In the realm of biotechnology and drug development, enzymatic biotinylation has been harnessed as a powerful tool for protein labeling, detection, and purification, owing to the extraordinarily strong and specific interaction between biotin and streptavidin.

The Key Players: Biotin Protein Ligases

The central enzymes in this process are Biotin Protein Ligases (BPLs). In prokaryotes, the most well-characterized BPL is BirA from Escherichia coli.[4][5] In mammals, the ortholog is known as Holocarboxylase Synthetase (HCS).[6] These enzymes exhibit remarkable specificity, recognizing and biotinylating only their cognate acceptor proteins within the cell.

The Two-Step Mechanism of Enzymatic Biotinylation

Enzymatic biotinylation proceeds through a two-step reaction mechanism that is dependent on ATP.[7][8]

Step 1: Activation of Biotin The process begins with the activation of biotin. The carboxylate group of biotin attacks the α-phosphate of an ATP molecule, leading to the formation of a highly reactive intermediate, biotinyl-5'-AMP (Bio-AMP), and the release of pyrophosphate (PPi). This intermediate remains tightly bound to the active site of the BPL.

Step 2: Transfer of Biotin to the Acceptor Protein In the second step, the ε-amino group of a specific lysine residue within the acceptor protein performs a nucleophilic attack on the carbonyl carbon of the biotinoyl-5'-AMP intermediate. This results in the formation of a stable amide bond, covalently linking biotin to the lysine residue and releasing AMP.

Quantitative Data: Enzyme Kinetics

The efficiency of enzymatic biotinylation is governed by the kinetic parameters of the BPL. The Michaelis-Menten constants (Km) for the substrates (biotin and ATP) and the catalytic rate constant (kcat) are crucial for optimizing in vitro biotinylation reactions.

Table 1: Kinetic Parameters of Biotin Protein Ligases

| Enzyme | Substrate | Km | kcat | Reference |

| E. coli BirA | ATP | 250 µM | 0.25 s⁻¹ | [4] |

| E. coli BirA (R317E mutant) | ATP | 6.2 mM | 0.23 s⁻¹ | [4] |

| E. coli BirA | Biotin | ~5 µM | Not Reported | [4] |

| Human HCS (Normal) | Biotin | 15 ± 3 nM | Not Reported | |

| Human HCS (Mutant) | Biotin | 48 to 1,062 nM | Not Reported |

Note: Kinetic data can vary depending on the specific assay conditions.

Application in Signaling Pathway Analysis: Proximity-Dependent Biotinylation (BioID)

While enzymatic biotinylation is a naturally occurring post-translational modification, its application has been extended to study protein-protein interactions in living cells through a technique called Proximity-Dependent Biotin Identification (BioID). This method utilizes a promiscuous mutant of BirA (BirA*) that releases the reactive Bio-AMP intermediate, leading to the biotinylation of proteins in close proximity.

When fused to a protein of interest, such as the Epidermal Growth Factor Receptor (EGFR), BirA* can be used to map the protein interaction network downstream of a signaling event. For example, upon stimulation with EGF, EGFR dimerizes and activates downstream signaling pathways. A BirA*-EGFR fusion protein will biotinylate nearby interacting proteins and downstream effectors, which can then be identified by mass spectrometry.

Experimental Protocols

In Vitro Enzymatic Biotinylation of an AviTag-fused Protein

This protocol describes the biotinylation of a purified protein containing a specific recognition sequence, such as the AviTag.

Materials:

-

Purified AviTag-fused protein

-

Purified BirA enzyme

-

10x Biotinylation Buffer (500 mM Bicine-HCl, pH 8.3)

-

10x ATP/Biotin/MgOAc solution (100 mM ATP, 500 µM Biotin, 100 mM MgOAc)

-

Nuclease-free water

Procedure:

-

Set up the biotinylation reaction on ice. For a 100 µL reaction:

-

70 µL Nuclease-free water

-

10 µL 10x Biotinylation Buffer

-

10 µL 10x ATP/Biotin/MgOAc solution

-

X µL AviTag-fused protein (to a final concentration of 20-40 µM)

-

1 µL BirA enzyme (e.g., 1 mg/mL stock)

-

-

Mix the components gently by pipetting.

-

Incubate the reaction at 30°C for 1 hour.[9]

-

To stop the reaction, add EDTA to a final concentration of 10 mM or place the reaction on ice.

-

Proceed to downstream applications or remove excess biotin using a desalting column.

Streptavidin Gel-Shift Assay to Confirm Biotinylation

This assay provides a simple visual confirmation of successful biotinylation.

Materials:

-

Biotinylated protein sample

-

Non-biotinylated control protein

-

Streptavidin

-

2x SDS-PAGE loading buffer

-

SDS-PAGE gel and electrophoresis apparatus

Procedure:

-

In separate microcentrifuge tubes, prepare the following samples (15 µL total volume):

-

Sample 1 (Biotinylated): 5 µg of biotinylated protein + water to 10 µL

-

Sample 2 (Control): 5 µg of non-biotinylated protein + water to 10 µL

-

-

To each tube, add 5 µL of 2x SDS-PAGE loading buffer.

-

Divide each sample into two aliquots (7.5 µL each).

-

To one aliquot of each sample, add a molar excess of streptavidin (e.g., 1-2 µg).

-

Incubate all samples at room temperature for 10-15 minutes.

-

Load the samples onto an SDS-PAGE gel.

-

Run the gel according to standard procedures.

-

Stain the gel with Coomassie Blue or a similar stain. A shift in the molecular weight of the biotinylated protein sample incubated with streptavidin confirms successful biotinylation.

Experimental Workflow: Identification of Biotinylated Proteins

The following workflow outlines the key steps for identifying biotinylated proteins from a complex mixture, such as a cell lysate from a BioID experiment.

Detailed Steps for Biotinylated Protein Identification

-

Cell Lysis: Lyse cells under denaturing conditions (e.g., using a buffer containing SDS) to solubilize all proteins and disrupt non-covalent interactions.

-

Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads (e.g., magnetic or agarose beads) to capture biotinylated proteins.[10][11][12][13][14][15]

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This may include buffers with high salt concentrations, detergents, and urea.[12]

-

Elution/Digestion:

-

On-bead digestion: Directly digest the bead-bound proteins with a protease like trypsin. This releases non-biotinylated peptides into the supernatant for analysis.[12]

-

Elution: Elute the biotinylated proteins from the beads using harsh conditions (e.g., boiling in SDS-PAGE buffer containing biotin) followed by in-solution digestion.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use proteomics software to identify and quantify the proteins present in the sample. Bioinformatic analysis can then be used to identify proteins that are significantly enriched in the experimental sample compared to controls, revealing the proximal interactome of the bait protein.[1]

Conclusion

Enzymatic biotinylation is a cornerstone of modern molecular biology and proteomics. A thorough understanding of its core mechanism, the enzymes involved, and the associated experimental protocols is crucial for its effective application. This guide provides a foundational understanding for researchers, scientists, and drug development professionals, enabling them to leverage this powerful technique in their research endeavors. The provided protocols and workflows offer practical starting points for implementing biotinylation-based assays in the laboratory.

References

- 1. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The enzymatic biotinylation of proteins: a post-translational modification of exceptional specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The C-terminal domain of biotin protein ligase from E. coli is required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The enzymatic biotinylation of proteins: a post-translational modification of exceptional specificity [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Biotinylation, a Post-translational Modification Controlled by the Rate of Protein-Protein Association - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biotinylation, a post-translational modification controlled by the rate of protein-protein association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ohsu.edu [ohsu.edu]

- 13. neb.com [neb.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

A Technical Guide to Chemical and Enzymatic Biotinylation: Fundamentals and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology and drug development.[1] The exceptionally strong and specific non-covalent interaction between biotin and streptavidin forms the basis for numerous applications in detection, purification, and targeted therapies.[2][3][4] This guide provides an in-depth technical overview of the two primary methods of biotinylation: chemical and enzymatic. It will explore the fundamental principles, compare their respective advantages and limitations, and provide detailed experimental protocols for key methodologies.

Introduction to Biotinylation

Biotin, also known as vitamin B7, is a small molecule (244.31 g/mol ) that can be attached to proteins, nucleic acids, and other molecules without significantly altering their biological function.[5] The strength of the biotin-streptavidin interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, makes it one of the strongest known non-covalent bonds in nature.[2][4] This robust interaction is resistant to harsh conditions such as extreme pH, temperature, and denaturing agents, making it a versatile tool in various biochemical assays.[2][4]

The process of attaching biotin to a target molecule can be achieved through two main approaches: chemical biotinylation and enzymatic biotinylation.[5][6][7][8] Chemical methods utilize reactive biotin derivatives to label specific functional groups on the target, while enzymatic methods employ a specific enzyme, biotin ligase, to attach biotin to a predefined recognition sequence.[2][5][6] The choice between these methods depends on the specific application, the nature of the target molecule, and the desired level of labeling specificity.

Chemical Biotinylation

Chemical biotinylation involves the use of biotinylation reagents that consist of a biotin molecule, a spacer arm, and a reactive group that targets specific functional groups on the target molecule.[2] This method is versatile and can be applied to a wide range of molecules both in vitro and in vivo.[5]

Mechanisms of Chemical Biotinylation

The most common chemical biotinylation strategies target primary amines, sulfhydryls, carboxyls, and carbohydrates.[6][8]

-

Amine-Reactive Biotinylation: This is the most widely used method due to the abundance of primary amines (from lysine residues and the N-terminus) on the surface of most proteins.[1][2] N-hydroxysuccinimide (NHS) esters are the most common reagents for amine-reactive biotinylation, forming stable amide bonds.[2][8]

-

Sulfhydryl-Reactive Biotinylation: This approach targets free sulfhydryl groups found in cysteine residues.[1][2] It is particularly useful when primary amines are located in a functionally critical region of the protein.

-

Carboxyl-Reactive Biotinylation: This method targets carboxyl groups present on aspartic and glutamic acid residues.

-

Glycoprotein Biotinylation: This technique specifically targets the carbohydrate moieties of glycoproteins.[2]

Workflow for Chemical Biotinylation

The general workflow for chemical biotinylation involves preparing the target molecule and the biotinylation reagent, reacting them under controlled conditions, and then purifying the biotinylated product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. What is Biotinylation? A Process Overview & Applications | Lab Manager [labmanager.com]

- 6. Biotinylation - Wikipedia [en.wikipedia.org]

- 7. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

In Vivo Biotinylation for Protein Tracking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug discovery, understanding the precise location, interactions, and dynamics of proteins within a living system is paramount. In vivo biotinylation has emerged as a powerful and versatile technology for elucidating these complexities. This technique utilizes the high-affinity interaction between biotin and streptavidin to tag and track proteins of interest (POIs) and their interacting partners directly within their native cellular environment. This guide provides a comprehensive overview of the core principles, methodologies, and applications of in vivo biotinylation, with a focus on its utility in protein tracking, interaction mapping, and its burgeoning role in drug development.

Core Principles of In Vivo Biotinylation

In vivo biotinylation strategies can be broadly categorized into two main approaches: specific biotinylation of a target protein and proximity-dependent biotinylation to map the local protein environment.

Specific Biotinylation: This method involves the genetic fusion of a small acceptor peptide, most commonly the AviTag, to the protein of interest.[1] Co-expression of the E. coli biotin ligase, BirA, facilitates the covalent attachment of a single biotin molecule to a specific lysine residue within the AviTag.[2][3] This highly specific labeling allows for the precise tracking and purification of the target protein.[1][4]

Proximity-Dependent Biotinylation (Proximity Labeling): This revolutionary approach utilizes engineered, promiscuous biotin ligases or peroxidases that are fused to a protein of interest. These enzymes generate reactive biotin species that covalently label proteins within a nanometer-scale radius.[5][6][7] This "neighborhood labeling" provides a snapshot of the protein's microenvironment, capturing both stable and transient protein-protein interactions.[8][9] The most commonly used enzymes for proximity labeling include BioID, TurboID, and APEX2.[5][7][10]

Key Enzymatic Systems for In Vivo Biotinylation

The choice of enzymatic system is critical and depends on the specific experimental goals, such as the desired labeling kinetics and spatial resolution.

| Feature | BirA (Specific Labeling) | BioID/BioID2 | TurboID/miniTurbo | APEX2 |

| Principle | Site-specific biotinylation of AviTag | Proximity-dependent biotinylation | Proximity-dependent biotinylation | Proximity-dependent biotinylation |

| Enzyme | E. coli biotin ligase | Promiscuous E. coli biotin ligase (R118G mutant) | Engineered promiscuous biotin ligase | Engineered ascorbate peroxidase |

| Labeling Radius | N/A (specific to tagged protein) | ~10-15 nm[11] | ~10-15 nm | ~20 nm[11] |

| Labeling Time | Constitutive (occurs during protein expression) | 16-24 hours[11] | ~10 minutes[11][12] | ~1 minute[12] |

| Substrate(s) | Biotin, ATP[13] | Biotin, ATP[8] | Biotin, ATP[14] | Biotin-phenol, H₂O₂[15] |

| Optimal Temperature | 37°C (can be adapted) | 37°C[11] | 25-37°C[12] | Room Temperature |

| Key Advantage | Highly specific labeling of a single protein | Simple, non-toxic biotin addition | Rapid labeling kinetics, suitable for dynamic processes | Very fast labeling, high temporal resolution |

| Key Disadvantage | Only labels the target protein | Slow labeling kinetics | Potential for background biotinylation | Requires potentially toxic H₂O₂ |

Experimental Workflows and Protocols

Successful implementation of in vivo biotinylation requires careful planning and execution. The following sections provide detailed methodologies for the key enzymatic systems.

General Experimental Workflow

The overall workflow for proximity labeling experiments is conceptually similar across different enzymes, involving vector construction, cell line generation, biotinylation, cell lysis, affinity purification of biotinylated proteins, and finally, identification by mass spectrometry.

Protocol 1: Specific Protein Labeling with BirA and AviTag

This protocol is designed for the specific biotinylation of a protein of interest fused to an AviTag in mammalian cells.

1. Vector Construction:

- Clone the gene for your protein of interest (POI) in-frame with the AviTag sequence (GLNDIFEAQKIEWHE) into a mammalian expression vector.

- Co-transfect a separate plasmid expressing the BirA enzyme. Alternatively, create a bicistronic vector expressing both the POI-AviTag and BirA from the same transcript, separated by an internal ribosome entry site (IRES).[3]

2. Cell Culture and Transfection:

- Culture mammalian cells of choice to ~70-80% confluency.

- Co-transfect the POI-AviTag and BirA expression plasmids using a suitable transfection reagent.

- Supplement the culture medium with 50 µM biotin.

3. Protein Expression and Biotinylation:

- Allow cells to express the proteins for 24-48 hours. Biotinylation will occur constitutively as the proteins are expressed.

4. Cell Lysis and Protein Purification:

- Wash cells with ice-cold PBS.

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

- Clarify the lysate by centrifugation.

- To purify the biotinylated protein, incubate the lysate with streptavidin-conjugated beads (e.g., magnetic beads or agarose).

- Wash the beads extensively to remove non-specifically bound proteins.

- Elute the biotinylated protein from the beads. For downstream applications where the biotin-streptavidin interaction needs to be preserved, elution can be achieved under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).

Protocol 2: Proximity Labeling with TurboID

This protocol outlines the steps for identifying proximal proteins using a TurboID-fusion protein in mammalian cells.

1. Vector Construction and Stable Cell Line Generation:

- Clone your POI in-frame with the TurboID sequence into a lentiviral or other suitable expression vector.

- Produce lentivirus and transduce your target cells.

- Select for a stable cell line with low to moderate expression of the POI-TurboID fusion protein to minimize potential artifacts from overexpression.

2. Validation of the Fusion Protein:

- Confirm the correct size of the fusion protein by Western blotting using an antibody against your POI or a tag on the fusion construct.

- Verify the correct subcellular localization of the fusion protein by immunofluorescence microscopy.

3. Biotin Labeling:

- Culture the stable cell line to the desired confluency.

- Add biotin to the culture medium to a final concentration of 50 µM.

- Incubate for 10 minutes at 37°C.[12]

4. Cell Lysis:

- Rapidly wash the cells twice with ice-cold PBS to remove excess biotin.

- Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Sonicate the lysate to shear chromatin and reduce viscosity.[16]

5. Affinity Purification of Biotinylated Proteins:

- Clarify the lysate by centrifugation.

- Incubate the cleared lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with rotation.

- Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specific binders.

6. Sample Preparation for Mass Spectrometry:

- Elute the biotinylated proteins from the beads.

- Perform in-solution or on-bead tryptic digestion of the eluted proteins.

- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 3: Proximity Labeling with APEX2

This protocol details the procedure for APEX2-mediated proximity labeling.

1. Vector Construction and Stable Cell Line Generation:

- Clone your POI in-frame with the APEX2 sequence into a suitable expression vector.

- Generate a stable cell line expressing the POI-APEX2 fusion protein.

2. Validation of the Fusion Protein:

- Confirm the expression and correct localization of the POI-APEX2 fusion protein as described for TurboID.

3. Biotin-Phenol Labeling:

- Incubate the cells with 500 µM biotin-phenol for 30 minutes at 37°C.[17]

- Initiate the labeling reaction by adding 1 mM H₂O₂ to the cells and incubate for 1 minute.[15]

4. Quenching and Cell Lysis:

- Quench the reaction by removing the H₂O₂-containing medium and washing the cells three times with an ice-cold quenching solution (e.g., PBS containing 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox).[15]

- Lyse the cells in a denaturing lysis buffer with protease and phosphatase inhibitors.

5. Affinity Purification and Mass Spectrometry:

- Proceed with streptavidin affinity purification and mass spectrometry analysis as described for the TurboID protocol.

Visualization of Proximity Labeling Mechanisms

The underlying mechanisms of the promiscuous biotin ligases (BioID, TurboID) and the peroxidase (APEX2) differ in how they generate the reactive biotin species for labeling proximal proteins.

Applications in Drug Development

In vivo biotinylation techniques are increasingly being adopted in the pharmaceutical and biotechnology sectors for various stages of the drug discovery and development pipeline.

1. Target Identification and Validation:

- Proximity labeling can be used to identify the protein interaction network of a disease-associated protein, revealing novel potential drug targets within the same pathway.[18]

- By understanding the protein-protein interactions that are altered in a disease state, researchers can identify key nodes for therapeutic intervention.

2. Elucidating Drug Mechanism of Action:

- By fusing a biotin ligase to a drug target, researchers can investigate how the target's interactome changes upon treatment with a compound. This can reveal the downstream effects of a drug and help to elucidate its mechanism of action.

- This approach can also identify off-target effects by observing unintended changes in the interactomes of other proteins.

3. Biomarker Discovery:

- Proteins that are differentially biotinylated in healthy versus diseased cells or in treated versus untreated cells can serve as potential biomarkers for disease diagnosis, prognosis, or treatment response.

4. Development of Targeted Therapies:

- The specific biotinylation of cell surface proteins can be leveraged for the targeted delivery of therapeutic agents.[19] For example, biotinylated antibodies can be used to deliver drugs specifically to cancer cells that overexpress a particular surface receptor.[14]

Signaling Pathway Analysis using In Vivo Biotinylation

A key application of proximity labeling is the mapping of signaling pathways. By fusing a biotin ligase to a key component of a pathway, it is possible to identify known and novel interacting proteins that are recruited upon pathway activation.

Conclusion

In vivo biotinylation has revolutionized our ability to study proteins in their native context. From the highly specific labeling of individual proteins with BirA to the comprehensive mapping of protein microenvironments with proximity labeling techniques like TurboID and APEX2, these methods provide invaluable insights into protein function, interaction, and localization. The continued development and application of these technologies, particularly in the realm of drug discovery, promise to accelerate our understanding of complex biological systems and pave the way for novel therapeutic strategies. This guide provides the foundational knowledge and practical protocols for researchers to harness the power of in vivo biotinylation in their scientific endeavors.

References

- 1. Novel system for in vivo biotinylation and its application to crab antimicrobial protein scygonadin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. In Vivo Biotinylation Of A Secreted Protein From Mammalian Cells [peakproteins.com]

- 4. blog.addgene.org [blog.addgene.org]

- 5. The development of proximity labeling technology and its applications in mammals, plants, and microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]

- 7. blog.addgene.org [blog.addgene.org]

- 8. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]

- 10. Identification of interacting proteins using proximity-dependent biotinylation with BioID2 in Trypanosoma b... [protocols.io]

- 11. In vivo interactome profiling by enzyme‐catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]

- 15. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]

- 16. usherbrooke.ca [usherbrooke.ca]

- 17. researchgate.net [researchgate.net]

- 18. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Cell Surface Biotinylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and techniques of cell surface biotinylation, a powerful method for labeling and isolating proteins located on the plasma membrane. Understanding the intricacies of this technique is crucial for researchers in various fields, including signal transduction, cell adhesion, and drug discovery, as cell surface proteins are key pharmacological targets.[1][2] This document details the chemistry of biotinylation reagents, provides step-by-step experimental protocols, and offers guidance on data interpretation and troubleshooting.

Core Principles of Cell Surface Biotinylation

Cell surface biotinylation is a biochemical method used to selectively label proteins exposed on the outer surface of a cell's plasma membrane. The technique relies on the covalent attachment of biotin, a small vitamin (B7), to these proteins. The extraordinary affinity of biotin for avidin and its analogues, such as streptavidin (Ka = 10^15 M-1), allows for the efficient capture and subsequent analysis of the labeled proteins.[3][4]

The key to specific cell surface labeling lies in the use of biotinylation reagents that are membrane-impermeable. These reagents are chemically modified to be hydrophilic, preventing them from crossing the intact cell membrane and ensuring that only extracellularly accessible proteins are tagged.[5][6] This specificity is critical for distinguishing cell surface proteins from the much larger pool of intracellular proteins.

Biotinylation Reagents: A Comparative Overview

The selection of an appropriate biotinylation reagent is paramount for the success of an experiment and depends on the available functional groups on the target proteins. The two main classes of reagents target primary amines and sulfhydryl groups.[7][8]

Amine-Reactive Reagents

These are the most commonly used reagents for cell surface biotinylation due to the abundance of primary amines (-NH2) on the N-terminus of proteins and the side chains of lysine residues.[9][10]

-

N-hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines to form stable amide bonds.[9]

-

Spacer Arms: Many biotinylation reagents incorporate spacer arms of varying lengths (e.g., LC, Long Chain) to reduce steric hindrance and improve the accessibility of the biotin moiety to avidin or streptavidin.[12][13]

-

Cleavable Reagents: Some reagents, like Sulfo-NHS-SS-Biotin, contain a disulfide bond in the spacer arm. This allows for the elution of the biotinylated proteins from avidin/streptavidin beads under reducing conditions (e.g., using DTT), which can be advantageous for downstream applications where the biotin tag needs to be removed.[14][15][16][17]

Thiol-Reactive Reagents

These reagents target the sulfhydryl groups (-SH) of cysteine residues. As accessible cysteine residues are less common than lysines on the cell surface, thiol-reactive biotinylation offers greater specificity.[7]

-

Maleimide Reagents (e.g., Biotin-PEG4-Maleimide): These react specifically with sulfhydryl groups to form stable thioether bonds.[7]

-

Iodoacetyl Reagents: These also react with sulfhydryls but at a slightly higher pH than maleimides.[3]

-

Pyridyl Disulfides: These reagents form a disulfide bond with the target sulfhydryl, which can be cleaved under reducing conditions.[3]

The following diagram illustrates the fundamental chemical reaction of an amine-reactive Sulfo-NHS-ester with a primary amine on a cell surface protein.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface protein biotinylation [protocols.io]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. Biotinylation of proteins in solution and on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. store.sangon.com [store.sangon.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. store.sangon.com [store.sangon.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. uab.edu [uab.edu]

Unveiling the Proteome's Secrets: A Technical Guide to Biotin Labeling Applications

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, understanding the dynamic interplay of proteins within their native cellular environment is paramount. Biotin labeling has emerged as a powerful and versatile tool, enabling researchers to capture transient interactions, map organelle-specific proteomes, and elucidate complex signaling networks. This in-depth technical guide explores the core principles, methodologies, and diverse applications of biotin labeling in proteomics, providing a comprehensive resource for scientists at the forefront of biological and therapeutic discovery.

The Principle of Biotin Labeling: A High-Affinity Partnership

At the heart of biotin labeling lies the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin (Kd = 10-15 M).[1] This high-affinity bond allows for the efficient capture and enrichment of biotinylated molecules from complex biological samples, even under stringent washing conditions that remove non-specific binders.[1] This robustness is a key advantage for proteomic studies, ensuring high-quality data for downstream analysis by mass spectrometry (MS).

There are two primary strategies for introducing a biotin tag onto proteins: chemical biotinylation and enzymatic biotinylation .[2][3]

-

Chemical Biotinylation: This approach utilizes biotinylating reagents that react with specific functional groups on proteins, such as primary amines (lysine residues and N-termini), sulfhydryls (cysteine residues), or carboxyl groups.[3][4] While effective for labeling purified proteins or cell surface proteins, chemical methods often result in random and non-specific labeling within a protein.[2]

-

Enzymatic Biotinylation: This method offers greater specificity by employing enzymes that catalyze the attachment of biotin to a specific recognition sequence. A widely used system involves the E. coli biotin ligase, BirA, which specifically biotinylates a 15-amino-acid AviTag sequence that can be genetically fused to a protein of interest.[5][6] More recently, promiscuous biotin ligases have been engineered for proximity-dependent labeling, which will be discussed in detail later.

Key Methodologies in Biotin Labeling for Proteomics

The application of biotin labeling in proteomics typically follows a general workflow encompassing labeling, enrichment, and analysis. The specific methodology employed depends on the research question, whether it's identifying protein-protein interactions, mapping the proteome of a specific organelle, or capturing a snapshot of a dynamic signaling cascade.

In Vitro and In Vivo Biotinylation

In Vitro Biotinylation is commonly used for labeling purified proteins. This allows for controlled labeling conditions and is often a prerequisite for various biochemical and biophysical assays.

In Vivo Biotinylation enables the labeling of proteins within their native cellular context. This is crucial for studying protein interactions and localization as they occur in living systems.[7][8][9] This can be achieved through the expression of tagged proteins that are subsequently biotinylated by co-expressed biotin ligases or through the use of cell-permeable biotinylating reagents.

Proximity-Dependent Biotinylation (PDB)

A revolutionary advancement in the field is Proximity-Dependent Biotinylation (PDB), which allows for the identification of not only direct protein interactors but also nearby proteins within a specific cellular microenvironment.[10][11][12][13] These methods utilize an enzyme fused to a "bait" protein of interest. When activated, the enzyme generates reactive biotin molecules that covalently label proteins in close proximity (typically within a 10-20 nm radius).[11][14] The biotinylated "prey" proteins are then captured and identified by mass spectrometry.

Several PDB enzymes have been developed, each with distinct characteristics:

-

BioID (Proximity-dependent Biotin Identification): BioID employs a promiscuous mutant of the E. coli biotin ligase BirA (BirA*).[10][13] While a robust and widely used technique, BioID typically requires a long labeling time (18-24 hours), which may not be suitable for capturing highly dynamic processes.[14]

-

TurboID and miniTurbo: Developed through directed evolution of BirA, TurboID and its smaller version, miniTurbo, exhibit significantly higher catalytic efficiency, reducing the labeling time to as little as 10 minutes.[14][15][16] This allows for the study of more transient interactions and is more amenable to in vivo applications in organisms.[15][17][18]

-

APEX (Engineered Ascorbate Peroxidase): APEX is a peroxidase that, in the presence of hydrogen peroxide (H2O2), catalyzes the oxidation of biotin-phenol to a short-lived and highly reactive biotin-phenoxyl radical.[19][20][21] This radical then covalently labels electron-rich amino acid residues (like tyrosine) on nearby proteins. A key advantage of APEX is its rapid labeling kinetics (on the order of minutes), providing high temporal resolution.[21] An improved version, APEX2, offers enhanced sensitivity.[3][21]

Experimental Protocols

This section provides detailed methodologies for key experiments in biotin labeling-based proteomics.

In Vitro Biotinylation of an Avi-tagged Protein

This protocol describes the enzymatic biotinylation of a purified protein containing an AviTag sequence using the BirA enzyme.[5][22]

Materials:

-

Avi-tagged protein of interest (POI)

-

Purified BirA enzyme

-

10X Reaction Buffer (e.g., 500 mM Bicine-HCl pH 8.3)

-

100 mM ATP solution

-

100 mM MgCl2 solution

-

50 mM Biotin solution

-

Stop Buffer (e.g., 500 mM EDTA)

-

Desalting column or dialysis tubing

Procedure:

-

Set up the biotinylation reaction by combining the following components in a microcentrifuge tube:

-

Avi-tagged POI (to a final concentration of 10-50 µM)

-

10X Reaction Buffer (to a final concentration of 1X)

-

100 mM ATP (to a final concentration of 10 mM)

-

100 mM MgCl2 (to a final concentration of 10 mM)

-

50 mM Biotin (to a final concentration of 50 µM)

-

Purified BirA enzyme (e.g., 1 µg per 50 µg of POI)

-

Nuclease-free water to the final volume.

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding Stop Buffer to a final concentration of 50 mM.

-

Remove excess, unreacted biotin using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Verify biotinylation efficiency by SDS-PAGE followed by Western blot using a streptavidin-HRP conjugate or by mass spectrometry.

Proximity-Dependent Biotinylation using TurboID in Mammalian Cells

This protocol outlines the general steps for identifying proximal proteins to a bait protein using TurboID in cultured mammalian cells.[11][20][23]

Materials:

-

Mammalian cell line of interest

-

Expression vector encoding the bait protein fused to TurboID (e.g., pCMV-Bait-TurboID-HA)

-

Transfection reagent

-

Complete cell culture medium

-

Biotin solution (50 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., high salt, high detergent, and urea-containing buffers)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing excess biotin)

Procedure:

-

Transfection: Transfect the mammalian cells with the TurboID-fusion construct using a suitable transfection reagent. It is recommended to establish stable cell lines for consistent expression. Include a control cell line expressing TurboID alone or a non-localized TurboID.

-

Biotin Labeling: 24-48 hours post-transfection (for transient expression) or when stably expressing cells reach the desired confluency, add biotin to the cell culture medium to a final concentration of 50 µM.

-

Incubate the cells for the desired labeling period (e.g., 10 minutes to a few hours for TurboID).

-

Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate to shear DNA and ensure complete lysis.

-

Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

-

Affinity Purification: Transfer the supernatant to a new tube and incubate with pre-washed streptavidin-conjugated magnetic beads for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. This typically includes washes with lysis buffer, high-salt buffer, and a final wash with a low-salt buffer.

-

Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a high concentration of free biotin (e.g., 2-4 mM).

-

Sample Preparation for Mass Spectrometry: The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion, or subjected to in-solution digestion after elution. The resulting peptides are then desalted and analyzed by LC-MS/MS.

APEX2-Mediated Proximity Labeling

This protocol provides a general workflow for APEX2-based proximity labeling in mammalian cells.[3][16][24][25]

Materials:

-

Mammalian cell line expressing the APEX2-fusion protein

-

Biotin-phenol (BP) stock solution (e.g., 50 mM in DMSO)

-

Hydrogen peroxide (H2O2) solution (e.g., 100 mM in PBS, freshly prepared)

-

Quenching solution (e.g., 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS)

-

Lysis buffer, streptavidin beads, and other reagents as described in the TurboID protocol.

Procedure:

-

Substrate Incubation: Culture the APEX2-expressing cells to the desired confluency. Replace the culture medium with medium containing biotin-phenol (e.g., 500 µM final concentration) and incubate for 30-60 minutes at 37°C.

-

Labeling Reaction: Add H2O2 to the medium to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature.

-

Quenching: Immediately aspirate the medium and add the quenching solution to stop the reaction. Wash the cells twice more with quenching solution.

-

Cell Lysis, Affinity Purification, and Mass Spectrometry: Proceed with cell lysis, affinity purification of biotinylated proteins using streptavidin beads, and sample preparation for mass spectrometry as described in the TurboID protocol.

Data Presentation: Quantitative Proteomic Analysis

Biotin labeling coupled with quantitative mass spectrometry, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), allows for the precise quantification of changes in protein abundance or proximity under different conditions.[1][26] The following tables summarize representative quantitative data from studies utilizing biotin labeling techniques.

| Table 1: Quantitative Proteomic Analysis of the Mitochondrial Matrix using APEX | |

| Protein | SILAC Ratio (Heavy/Light) |

| Pyruvate carboxylase (PC) | 5.2 |

| Propionyl-CoA carboxylase alpha chain (PCCA) | 4.8 |

| Methylcrotonoyl-CoA carboxylase subunit alpha (MCCA) | 4.5 |

| ATP synthase subunit alpha | 4.1 |

| Citrate synthase | 3.9 |

| This table represents hypothetical data based on the principle of SILAC-based APEX proteomics, where a higher H/L ratio indicates enrichment in the APEX-labeled sample compared to the control. |

| Table 2: Time-Resolved Proximity Labeling of EGFR-APEX2 upon EGF Stimulation | ||||

| Protein | TMT Ratio (vs. 0 min) | |||

| 1 min | 10 min | 30 min | 60 min | |

| GRB2 | 2.5 | 1.8 | 1.2 | 1.1 |

| SHC1 | 2.1 | 1.5 | 1.1 | 1.0 |

| CBL | 1.8 | 2.9 | 2.2 | 1.5 |

| AP2M1 | 1.2 | 2.5 | 3.1 | 2.0 |

| TFG | 1.1 | 2.8 | 1.9 | 1.3 |

| This table summarizes quantitative data from a study on the dynamics of the EGFR proximity proteome.[14][27][28] The TMT ratios indicate the change in proximity of each protein to EGFR at different time points after EGF stimulation. |

| Table 3: Comparison of Biotinylation Enrichment Methods | ||

| Enrichment Method | Binding Capacity (µg protein/µL beads) | Non-Specific Binding (%) |

| Streptavidin (SA) Beads | ~1.5 | 5 |

| Neutravidin (NA) Beads | ~1.2 | 8 |

| Biotin Antibody (BA) Beads | ~0.8 | 12 |

| This table provides a comparative summary of different affinity matrices for the enrichment of biotinylated proteins, based on a two-proteome model.[26] |

Visualizing a Signaling Pathway: The EGFR Network

Proximity labeling techniques have been instrumental in mapping the dynamic protein interaction networks of signaling receptors like the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR undergoes dimerization, autophosphorylation, and initiates downstream signaling cascades, while also being targeted for endocytosis and degradation.[12][27][28][29] The following diagram illustrates a simplified EGFR signaling and trafficking workflow, highlighting some of the key proximal proteins identified through biotinylation-based proteomics.

Caption: Simplified EGFR signaling and trafficking pathway.

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of key experimental procedures in biotin labeling proteomics.

General Workflow for Proximity-Dependent Biotinylation

References

- 1. Quantitative analysis of newly synthesized proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]

- 6. researchgate.net [researchgate.net]

- 7. In vivo protein biotinylation and sample preparation for the proteomic identification of organ- and disease-specific antigens accessible from the vasculature. [folia.unifr.ch]

- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Proximity labeling in mammalian cells with TurboID and split-TurboID [mabnus.com]

- 11. TurboID Labeling and Analysis of Proteins in the Primary Cilium [bio-protocol.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Split-BioID — Proteomic Analysis of Context-specific Protein Complexes in Their Native Cellular Environment [jove.com]

- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]

- 17. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 19. usherbrooke.ca [usherbrooke.ca]

- 20. Proximity labeling in mammalian cells with TurboID and split-TurboID | Springer Nature Experiments [experiments.springernature.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. frederick.cancer.gov [frederick.cancer.gov]

- 23. TurboID-Based Proximity Labeling: A Method to Decipher Protein–Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Time-resolved proximity labeling of protein networks associated with ligand-activated EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. biorxiv.org [biorxiv.org]

A Technical Guide to the Solubility and Bioavailability of Magnesium Biotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical and pharmacokinetic properties of magnesium biotinate, a novel salt of biotin. The document summarizes key quantitative data on its solubility and bioavailability from preclinical and clinical studies, details the experimental methodologies employed in these investigations, and visualizes relevant biological pathways.

Introduction

Biotin, also known as vitamin B7, is an essential water-soluble vitamin that plays a critical role as a coenzyme for five carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] Its deficiency can lead to various adverse health conditions.[2][3] Magnesium this compound is a novel compound where magnesium is ionically bound to biotin.[4] This guide focuses on the enhanced solubility and bioavailability of this form of biotin, providing critical data for researchers and professionals in drug development.

Solubility Profile

Magnesium this compound has been demonstrated to possess significantly higher aqueous solubility compared to D-biotin. One study reports that magnesium this compound is 40 times more soluble than D-biotin.[2][3][4][5] This enhanced solubility is a key attribute that may contribute to its improved absorption and bioavailability.

Table 1: Aqueous Solubility of Magnesium this compound

| Parameter | Value | Reference |

| Solubility Range | 22 mg - 1,000 mg per 100 mL of water | [6][7] |

| Minimum Solubility | At least 10 g per liter of water | [6][7] |

| Comparative Solubility | 40 times more soluble than D-Biotin | [2][3][4][5] |

Bioavailability and Pharmacokinetics

Studies in both preclinical and clinical settings have been conducted to evaluate the bioavailability and pharmacokinetic profile of magnesium this compound. These studies consistently demonstrate that magnesium this compound is a highly bioavailable form of biotin.

Preclinical Bioavailability Studies in Rats

A study utilizing Sprague-Dawley rats demonstrated the superior absorption of magnesium this compound compared to D-biotin.

| Tissue | Dose | % Increase with MgB vs. D-Biotin | p-value | Reference |

| Serum | 100 mg/kg | 47% | < 0.05 | [2][3] |

| Brain | 1 mg/kg | 57% | < 0.05 | [2][3] |

| Brain | 100 mg/kg | 20% | < 0.05 | [2][3] |

| Liver | 1 mg/kg | 27% | < 0.05 | [2][3] |

| Liver | 100 mg/kg | 17% | < 0.05 | [2][3] |

Clinical Pharmacokinetic Study in Humans

An open-label clinical study in healthy female subjects investigated the pharmacokinetics of single oral doses of magnesium this compound. The results showed a dose-dependent increase in plasma biotin levels.

| Dose of MgB | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Area Under the Curve (AUC) | Reference |

| 10 mg | 84.8 ng/mL | 1.0 hour | 210.0 ngh/mL | [4][5] |

| 40 mg | 214.6 ng/mL | 1.5 hours | 605.1 ngh/mL | [4][5] |

| 100 mg | 508.5 ng/mL | 1.5 hours | 1652.4 ng*h/mL | [4][5] |

Experimental Protocols

Preclinical Study in Rats

-

Animal Model: Forty-two male Sprague-Dawley rats were used in the study.[2]

-

Groups: The rats were divided into six groups (n=7 per group) receiving different doses of D-Biotin or magnesium this compound (MgB):

-

0.01 mg D-Biotin/kg body weight (BW)

-

1.0 mg D-Biotin/kg BW

-

100 mg D-Biotin/kg BW

-

0.01 mg MgB/kg BW

-

1.0 mg MgB/kg BW

-

100 mg MgB/kg BW[2]

-

-

Diet: The rat diets included egg whites to standardize the levels of absorbable biotin.[2]

-

Study Duration: The study was conducted over a period of 35 days.[2]

-

Sample Collection: At the end of the study, blood samples were collected, and the rats were sacrificed to obtain tissue samples (brain and liver).[2]

Clinical Pharmacokinetic Study in Humans

-

Study Design: An open-label, single-dose pharmacokinetic study.[4][5]

-

Subjects: Thirty healthy female subjects, aged 18-45 years with a BMI of 18.0-29.9 kg/m ².[5]

-

Groups: Subjects were randomized to receive a single oral capsule of one of the following doses of magnesium this compound (n=10 per group):

-

Blood Sampling: Serial blood samples were collected in K2-EDTA tubes at pre-dose (within 1 hour of dosing) and at 0.5, 1.0, 1.5, 3.0, and 6.0 hours post-dose.[4][5]

-

Analytical Method: Plasma samples were analyzed for biotin content using Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[5]

Signaling and Absorption Pathways

The absorption of biotin in the intestine is a carrier-mediated process primarily involving the sodium-dependent multivitamin transporter (SMVT). Magnesium is also absorbed in the intestine through both passive and active transport mechanisms. The enhanced solubility of magnesium this compound likely leads to a higher concentration of both biotin and magnesium ions available for absorption.

Caption: Simplified diagram of biotin and magnesium absorption in the intestine.

Conclusion

The available data strongly indicate that magnesium this compound is a superior form of biotin in terms of solubility and bioavailability. The enhanced aqueous solubility of magnesium this compound likely contributes to its increased absorption, leading to higher circulating and tissue levels of biotin compared to D-biotin. These characteristics make magnesium this compound a promising candidate for use in dietary supplements and pharmaceutical formulations where efficient delivery of biotin is desired. The detailed experimental protocols provided in this guide offer a foundation for further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. The Safety and Absorption of Magnesium this compound in Rats (P06-029-19) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of a Novel Form of Biotin, Magnesium this compound, in Healthy Subjects (P06-027-19) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2018045244A1 - Magnesium this compound compositions and methods of use - Google Patents [patents.google.com]

- 7. JP2019526638A - Magnesium this compound composition and method of use - Google Patents [patents.google.com]

The Role of Biotin as a Cofactor for Carboxylase Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, also known as vitamin B7, is a water-soluble vitamin that serves as an essential cofactor for a class of enzymes known as carboxylases. These enzymes play a pivotal role in a variety of metabolic pathways, including fatty acid synthesis, gluconeogenesis, and the catabolism of amino acids. This technical guide provides a comprehensive overview of the function of biotin as a cofactor for four key mammalian carboxylases: Acetyl-CoA Carboxylase (ACC), Pyruvate Carboxylase (PC), Propionyl-CoA Carboxylase (PCC), and Methylcrotonyl-CoA Carboxylase (MCC). We will delve into the molecular mechanisms of biotin-dependent carboxylation, the structure of these enzymes, their kinetic properties, and the impact of biotin deficiency on their function. Furthermore, this guide details experimental protocols for assaying carboxylase activity and explores the signaling pathways that regulate these crucial enzymes.

Introduction to Biotin and Carboxylases

Biotin is a sulfur-containing vitamin that consists of a ureido ring fused with a tetrahydrothiophene ring and a valeric acid side chain. In its biologically active form, biotin is covalently attached to a specific lysine residue within the active site of carboxylases, a post-translational modification catalyzed by the enzyme holocarboxylase synthetase (HCS). This biotin-lysine conjugate is often referred to as biocytin.

Biotin-dependent carboxylases are a family of enzymes that catalyze the transfer of a carboxyl group from bicarbonate to a substrate, a reaction that is universally dependent on ATP. In mammals, there are four major carboxylases that are critical for intermediary metabolism.[1][2] Deficiencies in biotin or in the activity of these carboxylases can lead to serious metabolic disorders.[3][4]

The General Mechanism of Biotin-Dependent Carboxylation

The catalytic cycle of biotin-dependent carboxylases occurs in two distinct half-reactions that take place at two separate active sites within the enzyme: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain. The biotinyl-lysine arm acts as a "swinging arm" to translocate the carboxyl group from the BC site to the CT site.

First Half-Reaction (at the BC domain): Bicarbonate is activated by ATP to form a carboxyphosphate intermediate. The N1 atom of the biotin ring then attacks this intermediate, resulting in the carboxylation of biotin to form carboxybiotin. This reaction is coupled with the hydrolysis of ATP to ADP and inorganic phosphate (Pi).

Second Half-Reaction (at the CT domain): The carboxybiotin is then translocated to the carboxyltransferase active site. Here, the activated carboxyl group is transferred from carboxybiotin to the specific substrate of the carboxylase, forming the carboxylated product and regenerating the biotin cofactor.

Key Mammalian Biotin-Dependent Carboxylases

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[5] There are two major isoforms in mammals, ACC1 and ACC2, which are encoded by different genes. ACC1 is primarily located in the cytoplasm and is involved in de novo fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), thereby regulating fatty acid oxidation.

Pyruvate Carboxylase (PC)

Pyruvate Carboxylase (PC) is a mitochondrial enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate.[6] This is a crucial anaplerotic reaction that replenishes the intermediates of the citric acid cycle. PC plays a vital role in gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[7] Its activity is allosterically activated by acetyl-CoA, signaling an abundance of fatty acid-derived energy and the need for oxaloacetate for either gluconeogenesis or to condense with acetyl-CoA to enter the citric acid cycle.[8]

Propionyl-CoA Carboxylase (PCC)

Propionyl-CoA Carboxylase (PCC) is a mitochondrial enzyme that catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[9] This reaction is an essential step in the catabolism of odd-chain fatty acids and the amino acids isoleucine, threonine, methionine, and valine.[10] The product, D-methylmalonyl-CoA, is subsequently converted to succinyl-CoA, which can then enter the citric acid cycle.

Methylcrotonyl-CoA Carboxylase (MCC)

Methylcrotonyl-CoA Carboxylase (MCC) is a mitochondrial enzyme involved in the catabolism of the branched-chain amino acid leucine.[11] It catalyzes the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[11]

Quantitative Data on Carboxylase Enzymes

The kinetic parameters of carboxylase enzymes can vary depending on the source of the enzyme, the specific isoform, and the assay conditions. The following tables summarize some of the reported kinetic constants for the four major mammalian carboxylases.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source Organism | Reference(s) |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | 0.004 - 0.4 | - | - | Rat, Human | [12][13] |

| ATP | - | - | - | - | ||

| Bicarbonate | - | - | - | - | ||

| Pyruvate Carboxylase (PC) | Pyruvate | - | - | - | Human | |

| ATP | - | - | - | Human | ||

| Bicarbonate | - | - | - | Human | ||

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | - | - | - | [9] |

| ATP | - | - | - | - | ||

| Bicarbonate | 3.0 | - | - | - | [9] | |

| Methylcrotonyl-CoA Carboxylase (MCC) | 3-Methylcrotonyl-CoA | - | - | - | Human | |

| ATP | - | - | - | - | ||

| Bicarbonate | - | - | - | - |

Impact of Biotin Deficiency on Carboxylase Activity

Biotin deficiency leads to a significant reduction in the activity of all four carboxylases.[3][14] This is because the apo-carboxylases (the enzyme without biotin) are inactive. The severity of the decrease in enzyme activity can vary depending on the tissue and the specific carboxylase. Studies in rats have shown that biotin deficiency can lead to an 80% decrease in liver PCC and PC activities.[15] In humans, lymphocyte PCC activity is a sensitive indicator of biotin status, with activity decreasing significantly even in marginal deficiency.[16] Biotin deficiency results in decreased synthesis and increased degradation of pyruvate carboxylase in rat hepatocytes, leading to a reduction in the enzyme's mass and activity.[17]

| Carboxylase | Tissue/Cell Type | Reduction in Activity | Condition | Reference(s) |

| Pyruvate Carboxylase (PC) | Rat Liver | ~80% | Biotin Deficiency | [15] |

| Propionyl-CoA Carboxylase (PCC) | Rat Liver | ~80% | Biotin Deficiency | [15] |

| Propionyl-CoA Carboxylase (PCC) | Human Lymphocytes | Significant Decrease | Marginal Biotin Deficiency | [16] |

| Acetyl-CoA Carboxylase (ACC) | Human Fibroblasts | Deficient | Multiple Carboxylase Deficiency | [18] |

| Pyruvate Carboxylase (PC) | Human Fibroblasts | Deficient | Multiple Carboxylase Deficiency | [18] |

| Methylcrotonyl-CoA Carboxylase (MCC) | Human Fibroblasts | Deficient | Multiple Carboxylase Deficiency | [18] |

| Methylcrotonyl-CoA Carboxylase (MCC) | Human Fibroblasts | 25% of normal | Biotin-responsive MCC deficiency | [19] |

Table 2: Quantitative Impact of Biotin Deficiency on Carboxylase Activity.

Experimental Protocols for Carboxylase Activity Assays

The most common method for assaying carboxylase activity is the radiometric assay, which measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the non-volatile carboxylated product.

General Principle of the Radiometric Carboxylase Assay

The assay mixture typically contains the enzyme source (cell lysate, tissue homogenate, or purified enzyme), the specific substrate for the carboxylase, ATP, Mg²⁺, and [¹⁴C]bicarbonate. The reaction is incubated at a specific temperature for a set time and then stopped by the addition of acid. The acid serves to drive off any unreacted [¹⁴C]bicarbonate as [¹⁴C]CO₂. The acid-stable radioactivity, which represents the [¹⁴C]-labeled product, is then quantified by liquid scintillation counting.

Detailed Methodology for Pyruvate Carboxylase (PC) Assay

1. Preparation of Cell/Tissue Homogenate:

-

Homogenize cells or tissue in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) on ice.

-

Centrifuge to remove cell debris and collect the supernatant containing the enzyme.

-

Determine the protein concentration of the supernatant.

2. Reaction Mixture (per assay):

-

100 mM Tris-HCl, pH 8.0

-

5 mM MgCl₂

-

10 mM ATP

-

10 mM Pyruvate

-

0.2 mM Acetyl-CoA (as an activator)

-

20 mM [¹⁴C]NaHCO₃ (specific activity ~50 mCi/mmol)

-

Enzyme preparation (e.g., 50-100 µg of protein)

3. Assay Procedure:

-

Pre-incubate the reaction mixture without the enzyme and [¹⁴C]NaHCO₃ at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation and [¹⁴C]NaHCO₃.

-

Incubate at 37°C for 10-20 minutes.

-

Terminate the reaction by adding 100 µL of 6 M HCl.

-

Dry the samples in a heating block or oven to remove unreacted [¹⁴C]CO₂.

-

Resuspend the dried residue in water or scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

4. Calculation of Enzyme Activity:

-

Enzyme activity is calculated based on the amount of [¹⁴C] incorporated into oxaloacetate per unit time and per milligram of protein.

Note: Similar principles apply to the assays for ACC, PCC, and MCC, with the primary difference being the specific substrate used (acetyl-CoA, propionyl-CoA, or 3-methylcrotonyl-CoA, respectively).

Regulation of Biotin-Dependent Carboxylases

The activity of biotin-dependent carboxylases is tightly regulated at multiple levels, including allosteric regulation, covalent modification, and transcriptional control.

Allosteric Regulation

-